molecular formula C14H13BFNO3 B13060226 Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-

Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-

Cat. No.: B13060226
M. Wt: 273.07 g/mol
InChI Key: WCSGCLNGIHPZSM-UHFFFAOYSA-N
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Description

Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- is a versatile compound in organic chemistry It is a derivative of boronic acid, which is known for its ability to form stable covalent bonds with diols, making it useful in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: Converts the boronic acid group to a hydroxyl group.

    Reduction: Reduces the carbonyl group to an alcohol.

    Substitution: Involves replacing the fluorine atom with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenyl derivatives. These products are valuable intermediates in further chemical synthesis .

Scientific Research Applications

Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- involves its interaction with molecular targets through its boronic acid group. This group forms reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups. The compound’s fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 4-Fluorophenylboronic acid

Uniqueness

Compared to other fluorophenylboronic acids, boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- is unique due to its additional carbonyl and amino groups.

Properties

Molecular Formula

C14H13BFNO3

Molecular Weight

273.07 g/mol

IUPAC Name

[3-[(2-fluorophenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H13BFNO3/c16-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(8-10)15(19)20/h1-8,19-20H,9H2,(H,17,18)

InChI Key

WCSGCLNGIHPZSM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2F)(O)O

Origin of Product

United States

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